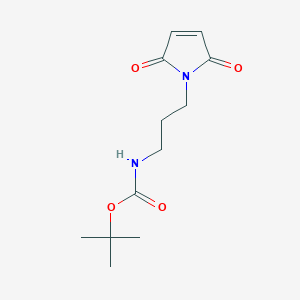
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione typically involves the protection of an amine group with a Boc group, followed by the introduction of the pyrrole ring. One common method involves the reaction of 3-aminopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with maleic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted under acidic conditions to form different derivatives.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to different oxidation states and functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, oxidized or reduced pyrrole compounds, and deprotected amines .
Aplicaciones Científicas De Investigación
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further reactions. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-N-Cbz-aminopropyl)-1H-pyrrole-2,5-dione: Similar structure but with a benzyl carbamate (Cbz) protecting group.
1-(3-N-Fmoc-aminopropyl)-1H-pyrrole-2,5-dione: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
1-(3-N-Alloc-aminopropyl)-1H-pyrrole-2,5-dione: Contains an allyloxycarbonyl (Alloc) protecting group
Uniqueness
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propiedades
Número CAS |
1131041-38-7 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17) |
Clave InChI |
AFAQYSOTTWXNJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
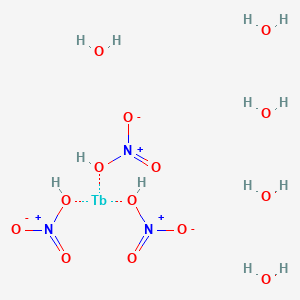
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
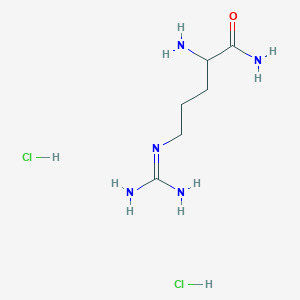
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)


![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
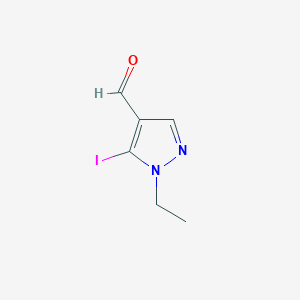
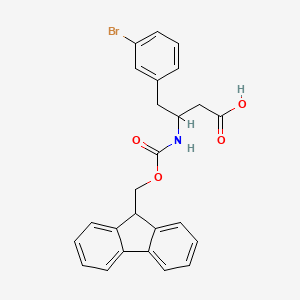
![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
